molecular formula C10H10ClN3O2 B2767189 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one CAS No. 1420791-66-7

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one

Cat. No.: B2767189
CAS No.: 1420791-66-7
M. Wt: 239.66
InChI Key: OOJHPVLXUWFEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one is a chemical compound with the molecular formula C10H10ClN3O2 It is a derivative of imidazolidin-2-one, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one typically involves the reaction of 3-amino-4-chlorobenzoic acid with imidazolidin-2-one under specific conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between the benzoic acid derivative and the imidazolidin-2-one ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-4-bromobenzoyl)imidazolidin-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Amino-4-methylbenzoyl)imidazolidin-2-one: Similar structure but with a methyl group instead of chlorine.

Uniqueness

1-(3-Amino-4-chlorobenzoyl)imidazolidin-2-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications .

Properties

IUPAC Name

1-(3-amino-4-chlorobenzoyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-7-2-1-6(5-8(7)12)9(15)14-4-3-13-10(14)16/h1-2,5H,3-4,12H2,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJHPVLXUWFEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.